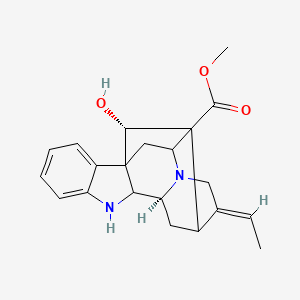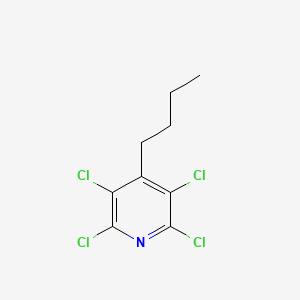
1,1,1,3,5,5,5-Heptanitro-pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,1,1,3,5,5,5-Heptanitro-pentane involves multiple nitration steps. One common method includes the nitration of pentane derivatives using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction typically requires low temperatures to prevent decomposition and to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently .
Análisis De Reacciones Químicas
1,1,1,3,5,5,5-Heptanitro-pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized further to form more nitrated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1,1,1,3,5,5,5-Heptanitro-pentane has several scientific research applications:
Medicine: Its derivatives are being explored for potential pharmaceutical applications due to their unique chemical properties.
Industry: It is used in the development of advanced materials, including high-energy materials and explosives.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,5,5,5-Heptanitro-pentane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that can further react with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
1,1,1,3,5,5,5-Heptanitro-pentane can be compared with other similar compounds such as:
1,1,1,3,5,5,5-Heptanitro-3-azapentane: This compound has similar nitration but includes an azapentane structure, which affects its chemical properties and reactivity.
3-Fluoro-1,1,1,3,5,5,5-Heptanitro-pentane: The presence of a fluorine atom introduces different electronic effects and reactivity patterns.
3-Chloro-1,1,1,3,5,5,5-Heptanitro-pentane: Similar to the fluoro derivative, the chloro derivative has unique properties due to the chlorine atom.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
20919-99-7 |
|---|---|
Fórmula molecular |
C5H5N7O14 |
Peso molecular |
387.13 g/mol |
Nombre IUPAC |
1,1,1,3,5,5,5-heptanitropentane |
InChI |
InChI=1S/C5H5N7O14/c13-6(14)3(1-4(7(15)16,8(17)18)9(19)20)2-5(10(21)22,11(23)24)12(25)26/h3H,1-2H2 |
Clave InChI |
QCCFVJPIRFTNPO-UHFFFAOYSA-N |
SMILES canónico |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


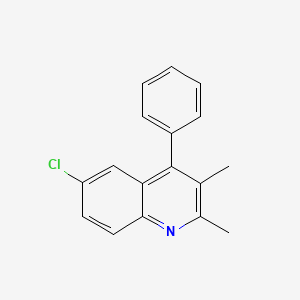
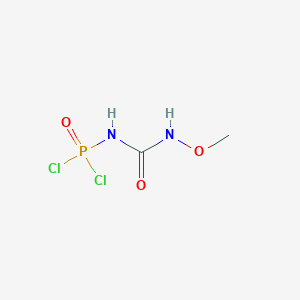

![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
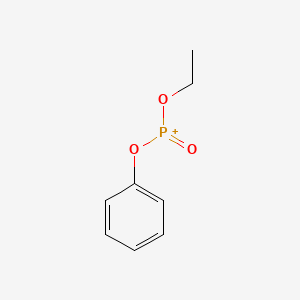


![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
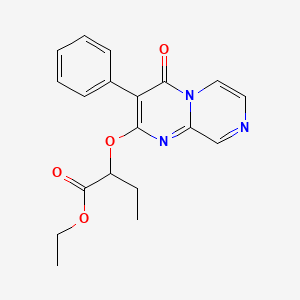
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
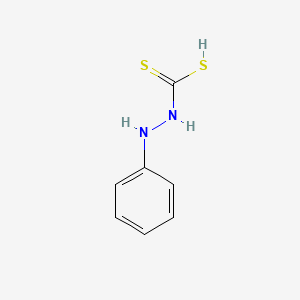
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
